Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride
Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride
An In-Depth Technical Guide to 2-Chlorobenzotrifluoride: Properties, Reactivity, and Applications for Scientific Professionals
2-Chlorobenzotrifluoride, also known by its synonyms 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, is a colorless to light yellow aromatic liquid with the chemical formula C₇H₄ClF₃.[1][2][3] It has emerged as a cornerstone intermediate in the fine chemicals industry, playing a pivotal role in the synthesis of complex organic molecules.[4][5] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and synthetic chemists.[2][4]
The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent chlorine atom.[2] This makes 2-Chlorobenzotrifluoride an exceptionally versatile building block. Its strategic importance is most evident in the pharmaceutical and agrochemical sectors, where it serves as a critical precursor for active pharmaceutical ingredients (APIs) and advanced pesticides.[1][5][6][7] This guide offers a comprehensive technical overview of its physical and chemical properties, reactivity, applications, and handling protocols, designed for professionals in research, development, and chemical manufacturing.
Chemical and Physical Characteristics
A thorough understanding of the fundamental properties of 2-Chlorobenzotrifluoride is essential for its effective and safe utilization in experimental and industrial settings.
Core Identification
| Identifier | Value |
| CAS Number | 88-16-4[1][8] |
| EC Number | 201-805-1[8] |
| Molecular Formula | C₇H₄ClF₃[1][7] |
| Molecular Weight | 180.55 g/mol [1][7][8] |
| Synonyms | 1-Chloro-2-(trifluoromethyl)benzene, 2-Chloro-α,α,α-trifluorotoluene, o-Chlorobenzotrifluoride[1][8] |
| InChI Key | DGRVQOKCSKDWIH-UHFFFAOYSA-N[8][9] |
| SMILES String | FC(F)(F)c1ccccc1Cl[8][9] |
Physicochemical Data Summary
The physical state and properties of 2-Chlorobenzotrifluoride dictate its handling, storage, and application conditions. It is a colorless to light yellow, clear liquid with a distinct, pungent aromatic odor.[1][2][3][7]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | -7.4 °C to -6 °C | [1][6] |
| Boiling Point | 152 - 153 °C | [1][6][7] |
| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][6][7] |
| Refractive Index (n20/D) | 1.456 - 1.46 | [1][9] |
| Vapor Pressure | 3.5 - 5.2 hPa @ 20 °C | [7] |
| Flash Point | 44 - 58 °C (111 - 138 °F) | [6][10] |
| Autoignition Temperature | 650 °C (1,202 °F) | [10] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C; immiscible | [6][11][12] |
| Solubility in Organics | Soluble in alcohol, ether, and benzene | [7] |
| LogP | 3.53 | [6][12] |
Reactivity Profile and Chemical Behavior
The chemical behavior of 2-Chlorobenzotrifluoride is largely governed by the interplay between the electron-withdrawing trifluoromethyl group and the chlorine substituent on the aromatic ring.
Stability: The compound is stable under normal storage and handling conditions in closed containers at room temperature.[10][13] However, it is incompatible with strong oxidizing agents and strong bases, with which it can react vigorously.[7][14]
Reactivity:
-
Nucleophilic Aromatic Substitution: The powerful electron-withdrawing nature of the -CF₃ group significantly activates the chlorine atom, making it susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of various functional groups at the C-2 position.[2]
-
Electrophilic Aromatic Substitution: The -CF₃ group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the meta-position relative to the trifluoromethyl group.[2]
-
Cross-Coupling Reactions: It serves as a versatile substrate in various metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular scaffolds.[4]
Hazardous Decomposition: When heated to decomposition or during combustion, 2-Chlorobenzotrifluoride can release irritating and highly toxic gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride.[7][10][15]
Spectroscopic Analysis and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Chlorobenzotrifluoride. While specific spectra are lot-dependent, the expected characteristics are well-established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural verification. The ¹H NMR spectrum will show complex multiplets in the aromatic region. The ¹⁹F NMR will display a characteristic singlet for the -CF₃ group.[16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for aromatic C-H and C=C bonds, as well as strong, characteristic absorptions for the C-F and C-Cl bonds.[18][19]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are indicative of the structure.[18][19]
Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the standard procedure for preparing a sample of 2-Chlorobenzotrifluoride for NMR analysis.
-
Solvent Preparation: Select a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is compatible with the analyte.[18]
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of 2-Chlorobenzotrifluoride in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts of ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. The chemical shifts are reported in parts per million (ppm).[18]
Core Applications in Drug Development and Agrochemicals
The unique reactivity of 2-Chlorobenzotrifluoride makes it an invaluable intermediate in several high-value industries.
-
Pharmaceutical Synthesis: It is a key building block for numerous active pharmaceutical ingredients (APIs) and their intermediates.[1][4] The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It is used in the synthesis of compounds that require precise fluorination, such as the antipsychotic drug Pentafluridol.[1][6]
-
Agrochemical Industry: In the agrochemical sector, it is integral to the creation of effective pesticides and herbicides.[4] A primary application is its role as an intermediate in the synthesis of the potent rodenticide BROMETHALIN (CAS 63333-35-7).[6]
-
Material Science: The compound is also employed in the formulation of high-performance materials, including specialty coatings, polymers, and adhesives, where high chemical resistance and thermal stability are required.[1]
-
Other Uses: It also finds application as a solvent, a dielectric fluid, and an intermediate for dyes.[7][13]
Safety, Handling, and Experimental Workflow
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with 2-Chlorobenzotrifluoride. It is classified as a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][20]
Standard Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Ignition Source Control: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[11][10][21]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10][15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from incompatible substances like strong oxidizing agents.[11][10][15][21]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[10]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[10]
In all cases of exposure, seek immediate medical attention.[10]
Caption: General workflow for the safe handling and storage of 2-Chlorobenzotrifluoride.
Conclusion
2-Chlorobenzotrifluoride is a chemical of significant industrial and academic interest. Its well-defined physical properties and predictable, yet versatile, chemical reactivity make it an indispensable tool for synthetic chemists. The presence of the trifluoromethyl group provides a pathway to novel molecular structures with enhanced biological and material properties. For researchers in drug development, agrochemicals, and material science, a comprehensive understanding of this compound's characteristics, from its physicochemical data to its safety and handling requirements, is paramount for unlocking its full potential in creating innovative and impactful chemical solutions.
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